isobutyl 4-methoxyphenyl carbonate
Description
Properties
IUPAC Name |
(4-methoxyphenyl) 2-methylpropyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)8-15-12(13)16-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHVQXDNFHZQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogs
Key Observations:
Functional Group Reactivity: The target carbonate lacks the electrophilic chloroformate group present in isobutyl chloroformate, which is highly reactive and toxic . Carbonates are typically milder, making them preferable for controlled reactions (e.g., drug synthesis). The methoxycarbonyl group in dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate shares similarities with the methoxyphenyl group in the target compound, suggesting comparable electronic effects (e.g., electron-donating properties) but differing steric profiles.
Toxicity and Safety :
- Isobutyl chloroformate’s acute toxicity necessitates stringent handling protocols, whereas the dimethyl compound in exhibits low toxicity (LD₅₀ = 10,000 mg/kg) . The target carbonate’s toxicity profile is likely closer to the latter due to the absence of reactive chloride groups.
Physical Properties :
- The methoxyphenyl group in the target compound may enhance solubility in polar solvents compared to the fluorophenyl group in methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate . Fluorine’s electronegativity often reduces solubility relative to methoxy substituents.
Regulatory and Environmental Impact: Isobutyl chloroformate is classified as hazardous under AEGL guidelines , while dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate is regulated under IMDG 3077 for environmental hazards .
Research Implications and Gaps
- Synthetic Utility : The carbonate group in the target compound may offer advantages in stepwise synthesis over chloroformates, which are prone to rapid hydrolysis .
- Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and toxicity are unavailable in the provided evidence. Further studies are required to validate inferred properties.
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